3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide is a complex organic compound that features a naphthalene core substituted with a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and an aldehyde derivative of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde. The reaction is often carried out in the presence of a catalyst under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfanyl group could introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide is not well-studied. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The imidazole ring, in particular, is known to interact with metal ions and could play a role in the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and its derivatives have a similar naphthalene core.
Uniqueness
What sets 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide apart is the combination of functional groups in its structure. The presence of both an imidazole ring and a naphthalene core, along with the nitro and sulfanyl groups, provides a unique set of chemical properties and potential reactivity that is not commonly found in other compounds.
Properties
Molecular Formula |
C22H17N5O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H17N5O4S/c1-26-9-8-23-22(26)32-20-7-6-14(10-18(20)27(30)31)13-24-25-21(29)17-11-15-4-2-3-5-16(15)12-19(17)28/h2-13,28H,1H3,(H,25,29)/b24-13+ |
InChI Key |
VKHHAILVLOWOQI-ZMOGYAJESA-N |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
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